molecular formula C11H16O4 B1588811 2-(3,4,5-Trimethoxyphenyl)ethanol CAS No. 37785-48-1

2-(3,4,5-Trimethoxyphenyl)ethanol

Cat. No.: B1588811
CAS No.: 37785-48-1
M. Wt: 212.24 g/mol
InChI Key: CMHJWVUNNCFNOH-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O4. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol typically involves the reduction of 3,4,5-trimethoxybenzaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde using a palladium on carbon (Pd/C) catalyst. This method is efficient and allows for the production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenyl)ethanol can be compared with other similar compounds such as:

    3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects and used in psychopharmacology.

    3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in organic synthesis.

    3,4,5-Trimethoxyphenylacetic acid: Utilized in the synthesis of pharmaceuticals.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHJWVUNNCFNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442090
Record name 2-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37785-48-1
Record name 2-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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